N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole structure have been reported to have anti-tubercular and anti-inflammatory activities, suggesting that this compound may also target related proteins or enzymes.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis and to have anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .
Biochemical Pathways
N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide may affect several biochemical pathways. For instance, if it acts as an anti-inflammatory agent, it could inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation .
Result of Action
Similar compounds have been shown to have antihyperalgesic effects in mice and to modulate proinflammatory cytokines .
Biochemical Analysis
Biochemical Properties
The role of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide in biochemical reactions is primarily associated with its anti-inflammatory activity . It has been found to interact with enzymes such as cyclooxygenase (COX), specifically showing high IC50 values for COX-1 inhibition . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function.
Cellular Effects
This compound has shown significant effects on various types of cells. It influences cell function by inhibiting the COX enzymes, which play a crucial role in inflammation and pain signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the COX enzymes . By binding to the active site of these enzymes, the compound inhibits their function, leading to a decrease in the production of pro-inflammatory mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core but differ in their substituents.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides: These derivatives have a morpholine moiety instead of a pyridine ring.
Uniqueness
N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy and nitro substituents, along with the pyridine ring, make it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-17-8-3-9-18-19(17)23-21(30-18)24(13-14-5-4-10-22-12-14)20(26)15-6-2-7-16(11-15)25(27)28/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQNLCOGPHBSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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